N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
CAS No.: 1269151-13-4
Cat. No.: VC2826253
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269151-13-4 |
|---|---|
| Molecular Formula | C16H22Cl2N2 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride |
| Standard InChI | InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H |
| Standard InChI Key | NCWBMTFGEKKNGV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl |
Introduction
Chemical Identity and Structure
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a chemical compound containing a quinoline core structure linked to a cyclopentanamine group through a methylene bridge, with the addition of two hydrochloride molecules forming a dihydrochloride salt. The molecular structure features a 2-methylquinolin-4-yl group connected to a cyclopentanamine via a methylene linker, creating a secondary amine functionality. This structural arrangement contributes to the compound's distinctive chemical properties and potential biological activities.
Chemical Identification Parameters
The compound is uniquely identified through several standardized parameters, as outlined in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1269151-13-4 |
| Molecular Formula | C16H22Cl2N2 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl |
| Standard InChI | InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H |
| Standard InChIKey | NCWBMTFGEKKNGV-UHFFFAOYSA-N |
The compound's structure incorporates both aromatic and aliphatic regions, with the quinoline providing a planar aromatic system, while the cyclopentane ring offers a flexible aliphatic region. The secondary amine linkage serves as a potential hydrogen bond donor, while the quinoline nitrogen can function as a hydrogen bond acceptor.
Physical and Chemical Properties
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride possesses distinct physical and chemical characteristics that determine its behavior in various experimental settings. Understanding these properties is essential for researchers working with this compound.
Solubility and Stability
As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, a common characteristic of amine hydrochloride salts. This property makes it more suitable for aqueous solutions in research applications. Regarding stability, the compound requires specific storage conditions to maintain its integrity: storage at -4°C for short-term periods (1-2 weeks) and at -20°C for long-term preservation (1-2 years) .
Structural Features of Interest
The compound contains several noteworthy structural elements:
-
A quinoline ring system with a methyl substituent at the 2-position
-
A flexible cyclopentane ring
-
A secondary amine linkage
-
Two hydrochloride salt-forming groups
These structural features potentially enable various interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions, which could contribute to its potential biological activity.
Analytical Characterization
Analytical characterization is essential for confirming the identity and purity of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride in research settings. While specific analytical data for this compound is limited in the available literature, standard analytical methods typically employed for similar compounds can be inferred.
Spectroscopic Analysis
Characterization of the compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR to confirm the presence of aromatic protons from the quinoline ring, the methyl group at the 2-position, the methylene bridge, and the cyclopentane ring protons
-
¹³C NMR to verify the carbon framework
-
-
Mass Spectrometry:
-
To confirm the molecular weight and fragmentation pattern characteristic of the quinoline and cyclopentanamine structural components
-
-
Infrared (IR) Spectroscopy:
-
To identify functional group vibrations, particularly those associated with the secondary amine and aromatic rings.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume